n-[(4-Nitrophenyl)sulfonyl]glutamic acid
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Overview
Description
N-[(4-Nitrophenyl)sulfonyl]glutamic acid: is a compound with the molecular formula C₁₁H₁₂N₂O₈S It is characterized by the presence of a nitrophenyl group attached to a sulfonyl group, which is further connected to a glutamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Nitrophenyl)sulfonyl]glutamic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with glutamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction can be performed in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of sulfonamide synthesis . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can be employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which can then react with glutamic acid to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-[(4-Nitrophenyl)sulfonyl]glutamic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used for oxidative reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reactions with amines or other nucleophiles in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
N-[(4-Nitrophenyl)sulfonyl]glutamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Nitrophenyl)sulfonyl]glutamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access . The sulfonyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
N-sulfonyl-glutamic acid derivatives: These compounds share a similar sulfonyl-glutamic acid structure but differ in the substituents attached to the sulfonyl group.
Sulfonamide derivatives: Compounds like N-[(4-nitrophenyl)sulfonyl]tryptophan have similar sulfonyl groups but different amino acid moieties.
Uniqueness: N-[(4-Nitrophenyl)sulfonyl]glutamic acid is unique due to the presence of both a nitrophenyl group and a glutamic acid moiety, which confer specific chemical and biological properties
Properties
CAS No. |
6328-28-5 |
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Molecular Formula |
C11H12N2O8S |
Molecular Weight |
332.29 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H12N2O8S/c14-10(15)6-5-9(11(16)17)12-22(20,21)8-3-1-7(2-4-8)13(18)19/h1-4,9,12H,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
WPAZMIBKHXQHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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